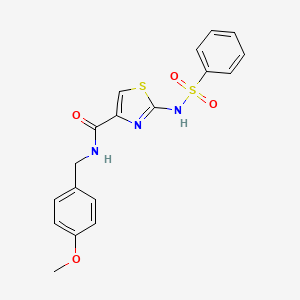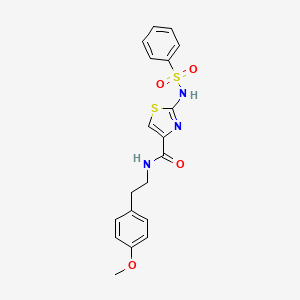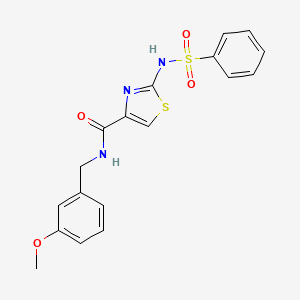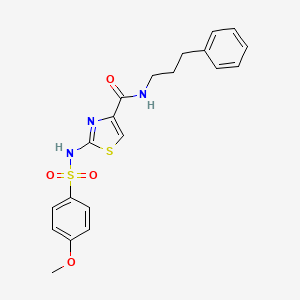
2-(4-methoxyphenylsulfonamido)-N-phenethylthiazole-4-carboxamide
Overview
Description
The compound “2-(4-methoxyphenylsulfonamido)-N-phenethylthiazole-4-carboxamide” is a complex organic molecule. It contains several functional groups including a methoxy group (-OCH3), a sulfonamide group (-SO2NH2), a phenethyl group (C6H5-CH2-CH2-), and a carboxamide group (-CONH2). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the functional groups mentioned above would likely result in a complex three-dimensional structure. Detailed information about the molecular structure would typically be obtained using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the other reactants present. The functional groups in the compound would likely play a key role in its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .Scientific Research Applications
2-(4-methoxyphenylsulfonamido)-N-phenethylthiazole-4-carboxamide has been extensively studied for its potential applications in cancer research. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer treatments. This compound has been tested in vitro and in vivo on various types of cancer cells, including melanoma, breast cancer, and leukemia, and has shown promising results.
Mechanism of Action
Target of Action
The primary target of 2-(4-methoxyphenylsulfonamido)-N-phenethylthiazole-4-carboxamide is the protein-protein interaction (PPI) between kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2) . This interaction is recognized as a promising target for the prevention and treatment of oxidative stress-related inflammatory diseases .
Mode of Action
Similar compounds have been shown to inhibit the keap1-nrf2 interaction . This inhibition can lead to the activation of the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress .
Pharmacokinetics
Similar compounds have been shown to have good absorption, distribution, metabolism, excretion, and toxicity (admet) properties . These properties are crucial for the bioavailability of the compound.
Result of Action
The result of the compound’s action is the activation of the Nrf2 signaling pathway . This leads to the upregulation of antioxidant defense mechanisms, which can protect cells from oxidative stress . In the context of disease, this can help to suppress inflammation and prevent damage to cells and tissues .
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-methoxyphenylsulfonamido)-N-phenethylthiazole-4-carboxamide is its specificity for cancer cells. It has been shown to have minimal toxicity to normal cells, making it a promising candidate for the development of new cancer treatments. However, this compound has some limitations for lab experiments. It is a highly reactive compound that requires careful handling and storage. In addition, this compound has a short half-life, which makes it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of 2-(4-methoxyphenylsulfonamido)-N-phenethylthiazole-4-carboxamide. One potential application is in combination therapy with other cancer treatments. This compound has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. Another future direction is the development of new formulations of this compound that increase its stability and half-life. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other diseases, such as inflammatory disorders.
Safety and Hazards
properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-26-15-7-9-16(10-8-15)28(24,25)22-19-21-17(13-27-19)18(23)20-12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDGZABZECEWEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromophenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3203460.png)
![6-methyl-5-((4-methylbenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3203472.png)

![N-(1-acetylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3203486.png)









